molecular formula C16H19N3O2 B13929085 5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate CAS No. 75240-12-9

5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate

Cat. No.: B13929085
CAS No.: 75240-12-9
M. Wt: 285.34 g/mol
InChI Key: IEELFTAEUUSYMF-UHFFFAOYSA-N
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Description

5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyridoindole core, making it a subject of interest in chemical and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate typically involves the cyclization of appropriate precursors under acidic conditions. One common method includes the acid-catalyzed cyclization of 2-acetamido-3-(2-indolyl)alkanoic acids to form 1,2-dihydro-γ-carbolines, followed by dehydrogenation to the γ-carbolinecarboxylates and conversion of the ester group to the carboxyl and finally to the amino group by Curtius rearrangement .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar cyclization and rearrangement techniques. The process is optimized for yield and purity, ensuring that the final product meets the required standards for research and application.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the pyridoindole core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products

The major products formed from these reactions vary but often include modified pyridoindole derivatives with different functional groups, enhancing their applicability in various fields.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrido(4,3-b)indole, 3-amino-1-propyl-, acetate is unique due to its specific structural configuration, which allows for diverse chemical modifications and applications. Its ability to induce apoptosis through monoamine transporters sets it apart from other similar compounds, making it a valuable tool in cancer research and toxicology studies .

Properties

CAS No.

75240-12-9

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

acetic acid;1-propyl-5H-pyrido[4,3-b]indol-3-amine

InChI

InChI=1S/C14H15N3.C2H4O2/c1-2-5-11-14-9-6-3-4-7-10(9)16-12(14)8-13(15)17-11;1-2(3)4/h3-4,6-8,16H,2,5H2,1H3,(H2,15,17);1H3,(H,3,4)

InChI Key

IEELFTAEUUSYMF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C3=CC=CC=C3NC2=CC(=N1)N.CC(=O)O

Origin of Product

United States

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